1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Overview
Description
FR179642 (hydrate) is a cyclic peptide nucleus of the lipopeptide antifungal FR901379 and serves as an intermediate in the synthesis of the echinocandin antifungal FK463 (micafungin) . This compound is significant in the field of antifungal research due to its role in the development of potent antifungal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
FR179642 (hydrate) is synthesized through a series of chemical reactions starting from natural products. The synthesis involves the enzymatic deacylation of FR901379, followed by chemical reacylation with an optimized N-acyl side chain . The reaction conditions typically involve the use of specific enzymes and reagents to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of FR179642 (hydrate) involves large-scale fermentation processes using specific strains of microorganisms, such as Streptomyces species . The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. The final product is obtained through crystallization and drying techniques.
Chemical Reactions Analysis
Types of Reactions
FR179642 (hydrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of FR179642 (hydrate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include modified cyclic peptides with altered functional groups, which can be further utilized in the synthesis of more complex antifungal agents .
Scientific Research Applications
FR179642 (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex cyclic peptides and lipopeptides.
Biology: Studied for its role in the biosynthesis of natural products and its interactions with biological systems.
Medicine: Utilized in the development of antifungal drugs, particularly in the synthesis of micafungin, which is used to treat fungal infections
Mechanism of Action
FR179642 (hydrate) exerts its effects by inhibiting the enzyme 1,3-beta-glucan synthase, which is essential for the synthesis of fungal cell walls . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets and pathways involved include the binding of FR179642 (hydrate) to the active site of the enzyme, preventing the formation of 1,3-beta-glucan .
Comparison with Similar Compounds
Similar Compounds
FR901379: The parent compound from which FR179642 (hydrate) is derived.
Micafungin: An echinocandin antifungal synthesized using FR179642 (hydrate) as an intermediate
Caspofungin: Another echinocandin antifungal with a similar mechanism of action.
Uniqueness
FR179642 (hydrate) is unique due to its specific role as an intermediate in the synthesis of micafungin, which has a distinct sulfate moiety that enhances its water solubility and antifungal activity . This feature differentiates it from other echinocandin antifungals, making it a valuable compound in antifungal research and drug development.
Properties
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S.H2O/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62;/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62);1H2/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYGLYWNMDXAW-IOAKHOJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54N8O21S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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